molecular formula C7H11NO2 B160193 1-Acetyl-4-piperidone CAS No. 32161-06-1

1-Acetyl-4-piperidone

Cat. No.: B160193
CAS No.: 32161-06-1
M. Wt: 141.17 g/mol
InChI Key: NNFOVLFUGLWWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-piperidone is a chemical compound with the formula C7H11NO2 and a molecular weight of 141.1677 . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . A classic named reaction for the synthesis of piperidones is the Petrenko-Kritschenko Piperidone synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are utilized in different therapeutic applications .


Physical and Chemical Properties Analysis

This compound is a clear orange oily liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 218.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Catalytic Detergent Property

1-Acetyl-4-piperidone derivatives exhibit catalytic effects in enhancing laundry performance at low temperatures. These compounds, when added to laundry powder, can significantly increase greasiness removal, with an even more pronounced effect when alkyl groups are present on the nitrogen atom or when the nitrogen atom is quaternized (Sun Yu’e, 2004).

Drug Development

A p38 MAP kinase inhibitor, useful for treating rheumatoid arthritis and psoriasis, was synthesized using a complex chemical process involving this compound. This process, developed for large-scale drug production, highlights the critical role of this compound in medicinal chemistry (John Y. L. Chung et al., 2006).

Alzheimer’s Disease Research

This compound-based templates were used to create analogues of donepezil, a drug for Alzheimer’s disease. This research explored the synthesis and structural variations of these analogues, providing insights into their potential therapeutic applications (A. Poeschl et al., 2020).

Antimicrobial Activity

Piperidone derivatives, including this compound, have been studied for their antimicrobial properties. The synthesis method and the variation in substituents can influence the antimicrobial activity of these compounds (Yatri R. Shah et al., 2010).

Renin Inhibitors Synthesis

This compound derivatives were synthesized and studied as renin inhibitors, showcasing their potential in developing treatments for conditions like hypertension (S. D. de Laszlo et al., 1992).

Cytotoxic Activity in Cancer Research

N-acyl derivatives of 3,5-bis(arylidene)-4-piperidones, related to this compound, demonstrated notable cytotoxic activity against leukemia cells. This indicates their potential utility in cancer treatment research (J. Dimmock et al., 1992).

Food Aroma Compounds Synthesis

This compound was used in the synthesis of key food aroma compounds, such as 6-acetyl-1,2,3,4-tetrahydropyridine and 2-acetyl-1-pyrroline, highlighting its role in flavor and fragrance chemistry (T. J. Harrison & G. Dake, 2005).

Alzheimer's Disease Therapeutics

Piperidone fused dipeptide derivatives, including this compound, were synthesized for potential use in Alzheimer's disease treatment. These compounds showed dual action in inhibiting acetylcholinesterase and beta-amyloid peptide aggregation (P. Pavadai et al., 2020).

Antihypertensive Effect

A derivative of this compound was investigated for its antihypertensive effects. The compound showed promising results in reducing blood pressure in hypertensive rats, suggesting its potential in cardiovascular research (Ling Zhang et al., 2009).

Future Directions

Piperidine derivatives, including 1-Acetyl-4-piperidone, continue to be a significant area of research in the field of drug discovery . They are being explored for their potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Biochemical Analysis

Biochemical Properties

1-Acetyl-4-piperidone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of fentanyl, a potent opioid analgesic . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the transformation of this compound into more complex molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain cell types by modulating the activity of enzymes and proteins involved in these processes. For example, its role in the synthesis of fentanyl suggests that it may impact opioid receptors and related signaling pathways in neuronal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of enzymes, forming covalent bonds that alter the enzyme’s activity. This interaction can result in the inhibition of certain enzymes, thereby affecting the overall biochemical pathway in which the enzyme is involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of this compound can result in toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s role in the synthesis of pharmaceutical drugs highlights its importance in metabolic processes that lead to the production of bioactive molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, ultimately influencing its biochemical effects .

Properties

IUPAC Name

1-acetylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOVLFUGLWWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871369
Record name 1-Acetylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32161-06-1, 3211-06-1
Record name 1-Acetyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32161-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-Acetyl-4-piperidone
Reactant of Route 3
Reactant of Route 3
1-Acetyl-4-piperidone
Reactant of Route 4
1-Acetyl-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-Acetyl-4-piperidone
Reactant of Route 6
Reactant of Route 6
1-Acetyl-4-piperidone
Customer
Q & A

Q1: What is the significance of 1-acetyl-4-piperidone in the synthesis of the water-soluble macrocycle?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the tetraoxa[7.1.7.1]paracyclophane host molecule []. It undergoes a series of reactions, including alkylation and cyclization, to ultimately form the desired macrocyclic structure.

Q2: Are there any alternative synthetic routes to the tetraoxa[7.1.7.1]paracyclophane that do not involve this compound?

A2: The provided research paper [] focuses specifically on a synthetic route utilizing this compound. Exploring alternative synthetic pathways would necessitate further research and analysis of potential starting materials and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.